molecular formula C17H15ClN2O3S B4738999 3-(2-chlorobenzyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

3-(2-chlorobenzyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B4738999
M. Wt: 362.8 g/mol
InChI Key: LVYAONKFLGAZSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorobenzyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, also known as CDMQ, is a compound with potential therapeutic applications. It belongs to the class of quinazolinone derivatives and has been studied for its various biological activities.

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
3-(2-chlorobenzyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. It also inhibits the migration and invasion of cancer cells, which are essential for metastasis. Moreover, 3-(2-chlorobenzyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has been found to reduce the production of reactive oxygen species (ROS), which are involved in various pathological conditions.

Advantages and Limitations for Lab Experiments

3-(2-chlorobenzyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has several advantages for lab experiments, including its high yield of synthesis, stability, and solubility in various solvents. However, it also has some limitations, such as its low aqueous solubility, which can affect its bioavailability and pharmacokinetics. Moreover, its potential toxicity and side effects need to be further investigated.

Future Directions

There are several future directions for the research on 3-(2-chlorobenzyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone. Firstly, its mechanism of action needs to be further elucidated to understand its biological activities. Secondly, its pharmacokinetics and toxicity need to be studied to evaluate its safety and efficacy in vivo. Thirdly, its potential applications in various diseases, such as cancer, inflammation, and viral infections, need to be explored. Finally, the development of novel derivatives of 3-(2-chlorobenzyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone with improved properties and activities can be a promising direction for future research.
Conclusion:
In conclusion, 3-(2-chlorobenzyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a compound with potential therapeutic applications, which has been studied for its various biological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-(2-chlorobenzyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone can lead to the development of novel therapeutic agents for various diseases.

Scientific Research Applications

3-(2-chlorobenzyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has been studied for its various biological activities, including antitumor, anti-inflammatory, and antiviral properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, 3-(2-chlorobenzyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has shown antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-22-14-7-11-13(8-15(14)23-2)19-17(24)20(16(11)21)9-10-5-3-4-6-12(10)18/h3-8H,9H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYAONKFLGAZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorobenzyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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